2,5-Dimethylhydroquinone

Antioxidant Chemistry Free Radical Biology Thermochemistry

2,5-Dimethylhydroquinone (2,5-DMHQ) is a para-dihydroquinone derivative with methyl substitutions at the 2- and 5-positions on the aromatic ring. It belongs to a class of alkylated hydroquinones widely used as synthetic intermediates, radical chain-breaking antioxidants, and polymerization inhibitors.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 615-90-7
Cat. No. B3054669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylhydroquinone
CAS615-90-7
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)C)O
InChIInChI=1S/C8H10O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4,9-10H,1-2H3
InChIKeyGPASWZHHWPVSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylhydroquinone (CAS 615-90-7) for Scientific Procurement: A Baseline Technical Profile


2,5-Dimethylhydroquinone (2,5-DMHQ) is a para-dihydroquinone derivative with methyl substitutions at the 2- and 5-positions on the aromatic ring . It belongs to a class of alkylated hydroquinones widely used as synthetic intermediates, radical chain-breaking antioxidants, and polymerization inhibitors [1]. Its core chemical reactivity is defined by its capacity to undergo reversible two-electron oxidation to form 2,5-dimethylbenzoquinone, a property that underpins its function as both an antioxidant (hydrogen atom donor) and a redox-active synthetic building block [1].

Why Hydroquinone Analogs Are Not Interchangeable with 2,5-Dimethylhydroquinone


Generic substitution among hydroquinone derivatives is scientifically unsound because the position, number, and steric bulk of alkyl substituents create a quantifiable divergence in thermodynamic and kinetic properties that dictate application-specific performance [1]. A methyl group can drastically lower the O-H bond dissociation energy (BDE), a measure of hydrogen atom donation capacity and a key predictor of antioxidant potency, compared to unsubstituted hydroquinone [1]. Furthermore, regiochemistry dictates the final structure of complex synthesis products, such as tocopherol isoforms . The following quantitative evidence demonstrates that 2,5-DMHQ possesses a unique profile among its closest analogs, making blind replacement a high-risk decision for reproducible research or industrial processes.

Procurement-Relevant Differentiation Evidence for 2,5-Dimethylhydroquinone


Superior Hydrogen Atom Donor Capacity vs. Hydroquinone via O-H Bond Dissociation Energy

A key differentiator for 2,5-DMHQ is its significantly lower O-H bond dissociation energy (BDE) compared to unsubstituted hydroquinone, confirming its enhanced capacity for hydrogen atom transfer (HAT), the primary mechanism of radical chain-breaking [1]. Briefly, a lower BDE value indicates a weaker O-H bond and a greater thermodynamic driving force for hydrogen atom donation to a radical [1].

Antioxidant Chemistry Free Radical Biology Thermochemistry

Position-Specific Intermediate for β-Tocopherol Synthesis vs. Trimethylhydroquinone

The methyl substitution pattern of 2,5-DMHQ makes it the specific aromatic precursor for the synthesis of β-tocopherol, a biologically distinct isoform of Vitamin E . This contrasts with 2,3,5-trimethylhydroquinone (TMHQ), which is the dedicated intermediate for α-tocopherol [1].

Vitamin E Synthesis Tocopherol Chemistry Organic Synthesis

Structure-Dependent Antimicrobial Activity: A Class Comparison of Hydroquinone MICs

Among a series of 18 hydroquinones tested against S. aureus, antimicrobial activity is highly dependent on the substitution pattern [1]. The study reports that while hydroquinone itself is essentially inactive (MIC > 400 µg/mL), other alkylated derivatives like 2,3-dimethylhydroquinone and 2,6-dimethylhydroquinone show potent activities with MICs of 50 µg/mL, and TBHQ shows an MIC of 5 µg/mL [1]. This context places 2,5-DMHQ within a class where small structural differences cause orders-of-magnitude changes in bioactivity.

Antimicrobial Biofilm Inhibition Staphylococcus aureus

Controlled Methylation Selectivity in Synthetic Process Development

Patent literature highlights that the selective production of dimethylhydroquinones over trimethyl- or tetramethyl- byproducts is a key process challenge [1]. One described process achieves a dimethylhydroquinone selectivity of up to 92% by mole from methylhydroquinone, with no production of the undesirable tetramethylhydroquinone [1]. This high selectivity is essential for producing high-purity 2,5-DMHQ for research and industrial use.

Process Chemistry Selective Alkylation Patent

Unique Regioselective Biotransformation Capability

The bacterium Rhodococcus sp. strain DK17 exhibits a specific, regioselective hydroxylation on xylenes, and can be used to produce 2,5-DMHQ as a pure, distinct product [1]. This biocatalytic route provides strict structural discrimination against other isomers like 2,4-dimethylresorcinol, offering a clear path to isomerically pure material [1].

Biocatalysis Regioselective Hydroxylation Xylene Degradation

Optimal Scientific and Industrial Applications for 2,5-Dimethylhydroquinone Based on Verified Differentiation


β-Tocopherol (Vitamin E Isoform) Research and Synthesis

Procurement for the specific synthesis of β-tocopherol requires 2,5-DMHQ as the non-substitutable aromatic building block . The 2,5-dimethyl substitution pattern is essential for the subsequent chemical steps that lead to the β-isoform of Vitamin E. Using the incorrect isomer like trimethylhydroquinone would synthesize the wrong biological target (α-tocopherol), compromising the entire project.

High-Performance Antioxidant Studies Requiring Strong Hydrogen Atom Transfer (HAT) Reactivity

For experimental systems where radical chain-breaking activity is paramount, 2,5-DMHQ should be selected over unsubstituted hydroquinone. Its O-H BDE is 242.7 kJ/mol, which is 95.2 kJ/mol lower than that of hydroquinone (337.9 kJ/mol), a thermodynamically decisive advantage for hydrogen atom donation . This makes the compound ideal for studies on lipid peroxidation inhibition, polymer stabilizer efficacy, or radical mechanistic investigations.

Structure-Activity Relationship (SAR) Studies on Antimicrobial Hydroquinones

The class-level evidence that dimethyl-substituted hydroquinones are far more potent against S. aureus biofilm formation than the parent compound (MIC shift from >400 µg/mL to the 5–50 µg/mL range) provides a compelling rationale for using 2,5-DMHQ in antimicrobial SAR panels . Its specific 2,5-substitution pattern makes it a crucial comparator to the 2,3- and 2,6- isomers for mapping the pharmacophore.

Redox-Active Polymer and Material Synthesis

2,5-DMHQ serves as a specific redox-active monomer for creating polymers with tailored redox potentials. A study on macroreticular redox polymers incorporated 2,5-DMHQ to achieve a broad range of potentials (150–700 mV) . For materials scientists synthesizing redox-active polymers, procuring the correctly methylated monomer is essential to fine-tune the material's electrochemical properties.

Quote Request

Request a Quote for 2,5-Dimethylhydroquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.